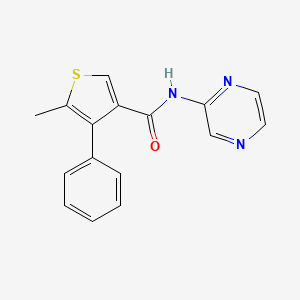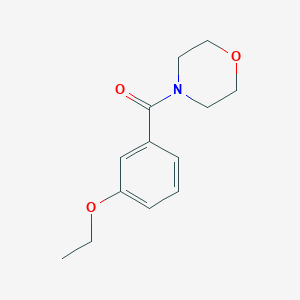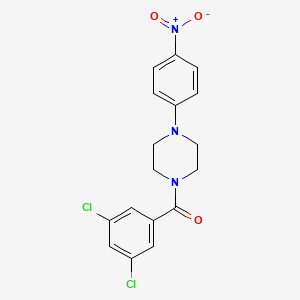![molecular formula C15H16FN3O B4182119 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B4182119.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FLAP inhibitor and is commonly used in scientific research to study the mechanism of action and physiological effects of various drugs.
Mécanisme D'action
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP). FLAP is an enzyme that is involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting FLAP, N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. This compound has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has been shown to have anti-cancer and anti-asthmatic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has several advantages for lab experiments. This compound is readily available and relatively easy to synthesize. Additionally, N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has a well-defined mechanism of action, making it a useful tool compound for studying the mechanism of action of various drugs.
However, there are also limitations to using N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has a narrow therapeutic window, which can make it difficult to use in vivo.
Orientations Futures
There are several future directions for research involving N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide. One direction is to study the long-term effects of this compound on inflammation and cancer in animal models. Another direction is to develop more potent and selective FLAP inhibitors for use in drug development. Additionally, researchers can explore the use of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide in combination with other drugs to enhance their therapeutic effects.
Applications De Recherche Scientifique
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has various scientific research applications, including drug discovery, drug development, and pharmacological research. This compound is commonly used as a tool compound to study the mechanism of action of various drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-asthmatic drugs.
Propriétés
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c16-13-7-2-1-4-12(13)10-19-9-8-14(18-19)17-15(20)11-5-3-6-11/h1-2,4,7-9,11H,3,5-6,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFVJFVPHJQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182039.png)
![N-[2-(2-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182046.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4182067.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4182070.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4182074.png)
![5-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4182081.png)
![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182089.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4182103.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4182105.png)

![N-4-morpholinyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4182129.png)